tert-butyl N-(1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate
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Overview
Description
tert-butyl N-(1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate is an organic compound with a complex structure that includes a carbamate group, an isoquinoline ring, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [1-oxo-7-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl carbamate with an appropriate isoquinoline derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-butyl N-(1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of tert-butyl [1-oxo-7-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate compound with similar protective group properties.
Isoquinoline derivatives: Compounds with an isoquinoline ring structure, used in various chemical and biological applications.
Other carbamates: Compounds with a carbamate functional group, used as intermediates in organic synthesis.
Uniqueness
tert-butyl N-(1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate is unique due to its combination of a carbamate group, an isoquinoline ring, and a tert-butyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C17H24N2O4 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl N-(1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate |
InChI |
InChI=1S/C17H24N2O4/c1-10(2)22-11-8-13-12(6-7-18-15(13)20)14(9-11)19-16(21)23-17(3,4)5/h8-10H,6-7H2,1-5H3,(H,18,20)(H,19,21) |
InChI Key |
JQWDAYRTALRSCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(CCNC2=O)C(=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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